molecular formula C14H21NO4S2 B4404155 N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide

N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide

Cat. No. B4404155
M. Wt: 331.5 g/mol
InChI Key: JPCSMROBLOFBGW-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide, also known as CH-7, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. CH-7 belongs to the class of sulfonamide compounds that have been widely used as antibacterial and diuretic agents. However, CH-7 has unique properties that make it a promising candidate for various other applications, including its potential use as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer development and progression. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This compound has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been found to modulate the expression of various genes involved in cancer development and progression. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. Additionally, this compound has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide. One potential area of investigation is the development of new formulations or delivery methods that improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific signaling pathways and molecular targets that are modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which may lead to its eventual approval as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential applications as a therapeutic agent for the treatment of cancer and other diseases. This compound exhibits potent anticancer activity and has favorable toxicity profiles, making it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

N-cycloheptyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications as a therapeutic agent for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

N-cycloheptyl-3-methylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-20(16,17)13-9-6-10-14(11-13)21(18,19)15-12-7-4-2-3-5-8-12/h6,9-12,15H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCSMROBLOFBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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